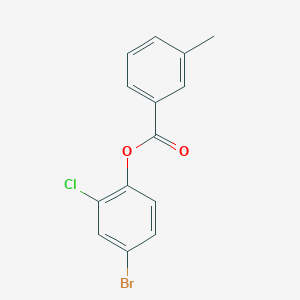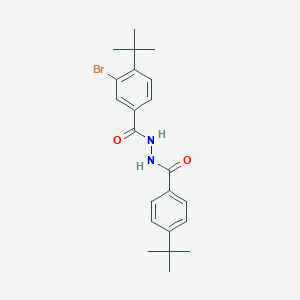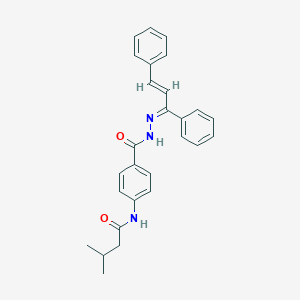![molecular formula C15H21N3O2S2 B320664 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320664.png)
2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide typically involves the amidation of thiophene-3-carboxylic acid derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The amidation process can be catalyzed or non-catalyzed, with various reagents and conditions used to optimize yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or thiocarbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,5-dimethylthiophene-3-carboxamide: A structurally similar compound with different substituents on the thiophene ring.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
Uniqueness
2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide is unique due to the presence of the cyclohexylcarbonyl and carbamothioyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H21N3O2S2 |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-(cyclohexanecarbonylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H21N3O2S2/c1-8-9(2)22-14(11(8)12(16)19)18-15(21)17-13(20)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H2,16,19)(H2,17,18,20,21) |
Clave InChI |
VZWKCQAZRNUHRA-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2CCCCC2)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(4-{[(2Z)-2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazinyl]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B320591.png)

![N-[4-({2-[2-(2,4-dichlorophenoxy)propanoyl]hydrazino}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B320597.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B320598.png)


